2-Hexylbenzene-1-sulfonic acid

surfactant critical micelle concentration alkylbenzene sulfonate

2‑Hexylbenzene‑1‑sulfonic acid is an ortho‑substituted alkylbenzenesulfonic acid with a linear six‑carbon chain on the benzene ring. It belongs to the broad Alkyl(C6‑C20) benzenesulfonic acid family, a class produced at multi‑thousand‑tonne scale annually and registered as an existing chemical substance under Japan’s CSCL.

Molecular Formula C12H18O3S
Molecular Weight 242.34 g/mol
CAS No. 58425-67-5
Cat. No. B14617954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexylbenzene-1-sulfonic acid
CAS58425-67-5
Molecular FormulaC12H18O3S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=CC=C1S(=O)(=O)O
InChIInChI=1S/C12H18O3S/c1-2-3-4-5-8-11-9-6-7-10-12(11)16(13,14)15/h6-7,9-10H,2-5,8H2,1H3,(H,13,14,15)
InChIKeySYSFRXFRWRDPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexylbenzene-1-sulfonic acid (CAS 58425‑67‑5): Procurement‑Grade Baseline for a C6 Alkyl‑Branched Sulfonic Acid


2‑Hexylbenzene‑1‑sulfonic acid is an ortho‑substituted alkylbenzenesulfonic acid with a linear six‑carbon chain on the benzene ring. It belongs to the broad Alkyl(C6‑C20) benzenesulfonic acid family, a class produced at multi‑thousand‑tonne scale annually and registered as an existing chemical substance under Japan’s CSCL [1]. The compound bears a single strongly acidic –SO₃H group (calculated XLogP3‑AA = 3.6, topological polar surface area = 62.8 Ų) [2] and is structurally distinct from commercial linear alkylbenzene sulfonate (LAS) surfactants that predominantly carry C10–C14 chains.

Type Ortho‑substituted C6 alkylbenzenesulfonic acid
Class distinction Not a classical surfactant; differs from C10–C14 LAS
Acid character Strong –SO₃H group; hydrotrope / acid‑catalyst potential

Why a C6 Ortho‑Sulfonic Acid Cannot Be Swapped with C12 LAS or Para‑Isomers


Alkylbenzenesulfonic acids are not compositionally interchangeable: the hydrophobic chain length and the ring‑substitution pattern govern whether the molecule behaves as a true surfactant, a hydrotrope, or merely a strong acid catalyst. Short‑chain (C6) single‑alkylbenzene sulfonates are reported to lack classical surfactant properties, whereas double‑chain analogs and longer‑chain (C12) LAS exhibit clear micellization and surface‑tension reduction [1]. Ortho‑substitution further modifies steric and electronic properties relative to the para isomer (4‑hexylbenzenesulfonic acid, CAS 25590‑01‑6) [2]. Substituting 2‑hexylbenzene‑1‑sulfonic acid with a generic C12 LAS or the para‑isomer therefore carries a high risk of performance failure in applications that depend on solubility, aggregation behaviour, or acid‑site geometry.

Your compound
2‑Hexylbenzene‑1‑sulfonic acid
vs
Alternative
Generic C12 LAS
C6 single‑chain sulfonates lack micellization and surface‑tension reduction; surfactant‑based formulations may fail.
Your compound
2‑Hexylbenzene‑1‑sulfonic acid (ortho)
vs
Alternative
4‑Hexylbenzenesulfonic acid (para)
Ortho substitution alters steric environment and acid‑site geometry; isomer‑specific reactivity may not transfer.

Quantitative Differentiation Evidence for 2‑Hexylbenzene‑1‑sulfonic acid (58425‑67‑5) vs. Closest Analogs


Single C6‑Chain Sulfonates Do Not Exhibit Classical Surfactant Behaviour, Distinguishing Them from C12 LAS

In a controlled study of alkylbenzene sulfonates synthesized from C6 and C8 α‑olefins, single‑chain hexylbenzene sulfonate failed to display typical surfactant properties, whereas the double‑chain analog (sodium di‑hexylbenzene sulfonate) gave a γ_cmc of 32.70 mN m⁻¹, comparable to or better than commercial sodium dodecylbenzene sulfonate (γ_cmc = 36.0 mN m⁻¹) [1]. This finding is a class‑level observation for single‑chain hexylbenzene sulfonates; data for the pure 2‑hexyl isomer are not separately reported.

Surfactant capability
Class‑level inference
Single‑chain C6 sulfonate: no γ_cmc reported; C12 LAS: γ_cmc = 36.0 mN m⁻¹
Confirms C6 compound is unlikely to function as surfactant replacement.
Class‑level finding; pure 2‑hexyl isomer data not separately reported.
surfactant critical micelle concentration alkylbenzene sulfonate

Ortho‑Substitution Provides a Sterically Distinct Acid Site Compared with Para‑Hexylbenzenesulfonic Acid

2‑Hexylbenzene‑1‑sulfonic acid (ortho isomer, CAS 58425‑67‑5) and 4‑hexylbenzenesulfonic acid (para isomer, CAS 25590‑01‑6) are both registered as distinct existing chemicals [1][2]. The ortho‑sulfonic acid group experiences greater steric interaction with the neighbouring hexyl chain, which can influence acid‑site accessibility, catalyst‑substrate interactions, and solubility. Quantitative comparative reactivity data are absent from the open literature.

Steric environment
Context‑dependent
Ortho vs para: no quantitative reactivity comparison available; structural inference only.
Ortho substitution may alter acid‑site accessibility; requires isomer‑specific validation.
No head‑to‑head experimental comparison located.
isomer effect acid catalysis steric hindrance

C6 Alkyl Chain Confers Higher Aqueous Solubility and Lower LogP Relative to Commercial C10–C14 LAS

The computed XLogP3‑AA of 2‑hexylbenzene‑1‑sulfonic acid is 3.6 [1]. Commercial linear alkylbenzene sulfonic acids (C10–C14) exhibit XLogP values in the range of approximately 5.2–7.0, depending on chain length. The lower lipophilicity of the C6 compound implies – at the class level – higher water solubility and weaker micellization tendency, consistent with its reported lack of surfactant behaviour [2].

Lipophilicity shift
Class‑level inference
XLogP3‑AA = 3.6 (C6) vs ≈ 5.2–7.0 (C10–C14 LAS); Δ ≈ 1.6–3.4 units lower.
Substantially higher water solubility expected; consistent with hydrotrope rather than surfactant behavior.
Computed values; experimental log P not available.
hydrophile–lipophile balance solubility XLogP

Procurement‑Relevant Application Scenarios for 2‑Hexylbenzene‑1‑sulfonic acid (58425‑67‑5)


Acid‑Catalyzed Esterification Where Low‑Fouling, Recyclable Sulfonic Acids Are Preferred Over Mineral Acids

A 2024 patent (CN2024140821) explicitly lists hexylbenzenesulfonic acid as a sulfonic acid catalyst for dimethyl terephthalate synthesis, claiming reduced equipment corrosion and good re‑usability compared with concentrated sulfuric acid [1]. Although dodecylbenzene‑ and pentadecyl‑sulfonic acids are also claimed, the C6 variant’s lower molecular weight and potentially higher water solubility may offer practical handling advantages in continuous processes.

Hydrotrope or Coupling Agent in Aqueous Formulations

Because single‑chain C6 alkylbenzene sulfonates do not form classical micelles [1], they can function as hydrotropes – solubilizing sparingly soluble organics without generating excessive foam. This behaviour is distinct from C12 LAS and can be advantageous in industrial cleaning formulations, photoresist strippers, or agrochemical concentrates where low‑foam solubilization is required.

Ortho‑Specific Structural Probe or Intermediate in Organic Synthesis

The ortho relationship between the hexyl chain and the sulfonic acid group creates a unique steric environment [1]. This may be exploited in the synthesis of sterically constrained derivatives, in the study of regiochemical effects on acid catalysis, or as a precursor to sulfonamide and sulfonate ester libraries where ortho substitution alters binding or reactivity.

Application
Selection Property
Validation Focus
Acid‑catalyzed esterification
Sulfonic acid strength and reusability profile
Corrosion profile vs. mineral acids; recyclability under process conditions
Hydrotrope / coupling agent
Non‑micellar solubilization; low‑foam character
Solubilization efficiency without foam generation in aqueous formulations
Ortho‑specific structural probe
Steric environment at ortho position
Regiochemical effect on reactivity or binding in synthesis
Quote Request

Request a Quote for 2-Hexylbenzene-1-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.